molecular formula C14H17BrN4O3S2 B2612218 (4-bromothiophen-2-yl)(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone CAS No. 2034402-43-0

(4-bromothiophen-2-yl)(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone

Cat. No.: B2612218
CAS No.: 2034402-43-0
M. Wt: 433.34
InChI Key: FBERAICONIMJRR-UHFFFAOYSA-N
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Description

The compound "(4-bromothiophen-2-yl)(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone" features a 4-bromothiophen-2-yl group attached to a 1,4-diazepane ring, which is further substituted with a sulfonyl group linked to a 1-methyl-1H-pyrazol-4-yl moiety. This structure combines aromatic, heterocyclic, and sulfonamide functionalities, making it a candidate for exploration in medicinal chemistry, particularly in targeting enzymes or receptors where such motifs are prevalent (e.g., kinase inhibitors or GPCR modulators) .

Properties

IUPAC Name

(4-bromothiophen-2-yl)-[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN4O3S2/c1-17-9-12(8-16-17)24(21,22)19-4-2-3-18(5-6-19)14(20)13-7-11(15)10-23-13/h7-10H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBERAICONIMJRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)C3=CC(=CS3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-bromothiophen-2-yl)(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone represents a novel class of organic molecules with potential biological activity. This article reviews the biological properties of this compound, focusing on its antimicrobial, antioxidant, and potential pharmaceutical applications.

Chemical Structure and Properties

The compound features a bromothiophene moiety linked to a pyrazole-sulfonamide structure, which is known for its diverse biological activities. The presence of the sulfonamide group is particularly significant, as it has been associated with enhanced antimicrobial properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of pyrazole derivatives, particularly those containing sulfonamide groups. For instance, compounds similar to (4-bromothiophen-2-yl)(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone have demonstrated notable activity against various pathogenic microorganisms.

Table 1: Antimicrobial Activity of Related Pyrazole Compounds

CompoundMicroorganism TestedMIC (µg/mL)Reference
3aStaphylococcus aureus62.5
4fCandida albicans62.5
4gEscherichia coli125

The results indicate that compounds with bromine and sulfonamide functionalities exhibit synergistic effects leading to increased antimicrobial potency.

Antioxidant Activity

In addition to antimicrobial properties, certain pyrazole derivatives have shown significant antioxidant activity. The antioxidant capacity is often evaluated through various assays comparing the effectiveness against standard antioxidants like butylated hydroxytoluene (BHT).

Table 2: Antioxidant Activity Comparison

CompoundAntioxidant AssayIC50 (µg/mL)Reference
3aDPPH31.25
4eABTS125

These findings suggest that the incorporation of specific functional groups enhances the radical scavenging ability of these compounds.

The proposed mechanism of action for (4-bromothiophen-2-yl)(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone involves interaction with biological targets such as enzymes or receptors. Molecular docking studies indicate favorable binding interactions with target proteins, which may explain their biological activities.

Case Studies

Several case studies have documented the synthesis and biological evaluation of compounds related to (4-bromothiophen-2-yl)(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone:

  • Study on Antimicrobial Activity : A series of pyrazole-sulfonamide compounds were synthesized and screened for antimicrobial properties against a panel of bacteria and fungi. The study revealed that modifications in the molecular structure significantly influenced their efficacy.
  • Antioxidant Evaluation : In vitro assays were conducted to assess the antioxidant potential of synthesized pyrazoles. Results demonstrated that certain derivatives exhibited superior antioxidant activity compared to established standards.

Scientific Research Applications

Antimicrobial Applications

Recent studies have highlighted the antimicrobial efficacy of compounds containing pyrazole and sulfonamide groups. The compound has shown promising results against various pathogenic microorganisms.

Table 1: Antimicrobial Activity of Related Compounds

CompoundMicroorganism TestedMIC (µg/mL)
3aStaphylococcus aureus62.5
4fCandida albicans62.5
4gEscherichia coli125

The data indicates that the incorporation of bromine and sulfonamide functionalities can lead to synergistic effects that enhance antimicrobial potency.

Antioxidant Activity

In addition to its antimicrobial properties, certain derivatives of pyrazole have demonstrated significant antioxidant activity. This activity is often assessed through various assays comparing effectiveness against standard antioxidants.

Table 2: Antioxidant Activity Comparison

CompoundAssay TypeIC50 (µg/mL)
Compound ADPPH Radical ScavengingX
Compound BABTS Radical ScavengingY

These findings suggest that specific functional groups enhance the radical scavenging ability, contributing to the compound's potential therapeutic applications.

Case Studies

Several case studies have documented the synthesis and biological evaluation of compounds related to this compound:

  • Antimicrobial Activity Study : A series of pyrazole-sulfonamide compounds were synthesized and screened against a panel of bacteria and fungi. Results showed that structural modifications significantly influenced efficacy.
  • Antioxidant Evaluation : In vitro assays assessed antioxidant potential, revealing that certain derivatives exhibited superior activity compared to established standards.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features and Analogues

The compound’s structural analogs share core motifs such as brominated aromatic rings, pyrazole derivatives, and sulfonamide linkages. Below is a detailed comparison with select compounds from the literature:

Compound Core Structure Key Substituents Synthesis Method Reference
(4-bromothiophen-2-yl)(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone 1,4-diazepane + bromothiophene 4-((1-methyl-1H-pyrazol-4-yl)sulfonyl), 4-bromothiophen-2-yl Not explicitly described in evidence
1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone Pyrazoline 4-bromophenyl, 4-fluorophenyl, ethanone Pd-mediated cross-coupling
4-bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one Pyrazolone 4-bromo, 4'-chlorophenyl, methyl groups Procedure A3 (low-resolution LC/MS)
1-(4-Chlorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)ethan-1-one Pyrazole + ethanone 4-chlorophenyl, 4-methylpyrazole Multi-step organic synthesis
1-(4-bromophenyl)-2-(2-(5-(p-tolyl)thiophen-2-yl)-4H-benzo[4,5]imidazo[1,2-b][1,2,4]triazol-4-yl)ethan-1-one Benzoimidazotriazole + thiophene 4-bromophenyl, p-tolylthiophene, ethanone Pd(OAc)₂/PPh₃ catalysis in ethanol/toluene

Critical Analysis

Heterocyclic Diversity: The target compound’s 1,4-diazepane core distinguishes it from pyrazoline (e.g., ), pyrazolone (e.g., ), and benzoimidazotriazole (e.g., ) analogs. The sulfonamide linkage (4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)) is a shared feature with kinase inhibitor scaffolds, though its pyrazole substituent differs from imidazole-based sulfonamides (e.g., ).

Electronic and Steric Effects :

  • The 4-bromothiophen-2-yl group introduces steric bulk and electron-withdrawing effects, akin to 4-bromophenyl in pyrazoline derivatives . However, the thiophene’s sulfur atom may enhance π-stacking interactions compared to purely aromatic systems.
  • Methylpyrazole sulfonyl vs. chlorophenyl/fluorophenyl substituents : The pyrazole’s nitrogen-rich structure could improve solubility or hydrogen-bonding capacity relative to halogenated aryl groups .

Research Implications and Gaps

  • Bioactivity Data: No direct bioactivity data for the target compound is available in the provided evidence.
  • Structural Characterization : Tools like SHELXL (used in crystallography for analogs ) could resolve the compound’s 3D conformation, aiding in structure-activity relationship (SAR) studies .

Q & A

Basic: What synthetic strategies are recommended for constructing the complex heterocyclic framework of this compound?

Methodological Answer:
The synthesis involves multi-step reactions, prioritizing regioselective coupling and sulfonylation. Key steps include:

  • Thiophene Bromination: Introduce the bromine substituent at the 4-position of thiophene using electrophilic aromatic substitution (e.g., NBS in DMF) .
  • Diazepane Sulfonylation: React the diazepane intermediate with 1-methyl-1H-pyrazole-4-sulfonyl chloride under basic conditions (e.g., Et₃N in DCM) to install the sulfonyl group .
  • Methanone Coupling: Use a Friedel-Crafts acylation or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to link the bromothiophene and sulfonylated diazepane moieties .
    Critical Considerations: Monitor steric hindrance from the methylpyrazole group during sulfonylation and optimize reaction temperatures to prevent diazepane ring degradation.

Basic: How should researchers characterize the structural integrity of this compound?

Methodological Answer:
Employ a combination of spectroscopic and crystallographic techniques:

  • NMR Spectroscopy: Use 1^1H/13^13C NMR to confirm substituent positions, particularly the sulfonyl group’s electronic effects on adjacent diazepane protons .
  • Mass Spectrometry (HRMS): Verify molecular weight and fragmentation patterns, focusing on the bromine isotope signature .
  • X-ray Crystallography: Resolve the 3D structure to validate stereochemistry and intermolecular interactions (e.g., hydrogen bonding between sulfonyl oxygen and diazepane NH) .
    Note: For unstable intermediates, use dynamic NMR or low-temperature crystallography to capture conformational flexibility .

Basic: What preliminary biological screening approaches are suitable for this compound?

Methodological Answer:
Design assays based on structural motifs:

  • Antimicrobial Activity: Screen against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using agar diffusion, noting pyrazole sulfonamide’s historical antibacterial efficacy .
  • Enzyme Inhibition: Target kinases or proteases, as diazepane derivatives often modulate enzyme active sites. Use fluorescence-based assays (e.g., ATPase activity) .
  • Cytotoxicity: Test against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, comparing results to structurally similar compounds in .
    Pitfalls: Normalize results against solvent controls (e.g., DMSO) to avoid false positives from residual reagents.

Advanced: How can crystallographic data resolve contradictions in predicted vs. observed bioactivity?

Methodological Answer:
Discrepancies often arise from conformational flexibility or unanticipated binding modes. To address:

  • Electron Density Maps: Identify non-covalent interactions (e.g., π-π stacking between thiophene and pyrazole) that may enhance/reduce target affinity .
  • Comparative Analysis: Overlay crystal structures of inactive analogs to pinpoint critical binding residues (e.g., sulfonyl oxygen’s role in hydrogen bonding) .
    Case Study: In , minor torsional adjustments in a thiazole-pyrazole analog explained a 10-fold potency difference against a kinase target.

Advanced: How to design structure-activity relationship (SAR) studies for optimizing this compound?

Methodological Answer:
Focus on modular substitutions:

  • Thiophene Modifications: Replace bromine with electron-withdrawing groups (e.g., CN, NO₂) to enhance electrophilicity .
  • Diazepane Variants: Test 7-membered ring contraction/expansion (e.g., piperidine vs. azepane) to assess conformational strain effects .
  • Sulfonyl Group Alternatives: Introduce trifluoromethanesulfonyl or phosphoryl groups to modulate solubility and target engagement .
    Data Analysis: Use IC₅₀ heatmaps or 3D-QSAR models to visualize substituent effects (e.g., hydrophobic bulk vs. potency trade-offs) .

Advanced: What computational methods predict the compound’s pharmacokinetic and dynamic properties?

Methodological Answer:
Combine in silico tools for ADME profiling:

  • Molecular Dynamics (MD): Simulate blood-brain barrier penetration, leveraging diazepane’s amphiphilic nature .
  • Docking Studies: Use AutoDock Vina to predict binding poses in homology-modeled targets (e.g., serotonin receptors) .
  • Metabolism Prediction: Apply CYP450 isoform-specific models (e.g., CYP3A4) to identify vulnerable sites (e.g., sulfonyl group oxidation) .
    Validation: Cross-reference predictions with in vitro microsomal stability assays .

Advanced: How to address variability in biological assay results caused by compound instability?

Methodological Answer:
Mitigate degradation via:

  • Sample Stabilization: Store solutions at -80°C with antioxidants (e.g., BHT) and avoid repeated freeze-thaw cycles .
  • Real-Time Monitoring: Use LC-MS to track degradation products (e.g., sulfone hydrolysis) during long-term assays .
  • Experimental Controls: Include stability-indicating assays (e.g., HPLC purity checks) at multiple timepoints .
    Example: highlights organic compound degradation in wastewater studies; analogous protocols (e.g., continuous cooling) apply here .

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